ADH-503

Vue d'ensemble

Description

Ce composé est connu pour sa capacité à atténuer l'immunosuppression des cellules myéloïdes et à améliorer les réponses des cellules dendritiques . Il s'agit d'un agoniste allostérique du CD11b actif par voie orale, qui a montré un potentiel prometteur dans la reprogrammation des macrophages associés aux tumeurs et la réduction du nombre de cellules myéloïdes immunosuppressives infiltrantes dans la tumeur .

Applications De Recherche Scientifique

ADH-503 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.

Biology: Employed in biological studies to understand its effects on cellular processes and immune responses.

Industry: Utilized in the development of new drugs and therapeutic agents due to its unique properties.

Mécanisme D'action

Target of action

The primary target of ADH-503 is CD11b, a protein that plays a crucial role in the immune response by regulating leukocyte adhesion and migration .

Mode of action

This compound acts as an allosteric agonist of CD11b. It enhances the adhesion of myeloid cells to ICAM-1, a molecule expressed on the endothelium, thereby suppressing the infiltration of these cells into inflamed or infected sites .

Result of action

The action of this compound results in increased cell adhesion, which prevents myeloid cells from infiltrating inflamed or infected sites . This can help to modulate the immune response and potentially reduce inflammation and tissue damage.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

ADH-503 est synthétisé par une série de réactions chimiques impliquant la formation d'un sel de choline de (Z)-Leukadherin-1. La voie de synthèse implique généralement la réaction de (Z)-Leukadherin-1 avec du chlorure de choline dans des conditions contrôlées pour former le composé souhaité . Les conditions de réaction comprennent le maintien d'une température et d'un pH spécifiques pour garantir la formation du sel de choline.

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le processus inclut l'utilisation de techniques de purification avancées telles que la cristallisation et la chromatographie pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

ADH-503 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : this compound peut être réduit pour former des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogènes. Les réactions sont généralement réalisées dans des conditions contrôlées de température et de pression pour garantir le résultat souhaité .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent être utilisés pour la recherche et le développement supplémentaires .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques pour étudier ses propriétés et sa réactivité.

Biologie : Employé dans des études biologiques pour comprendre ses effets sur les processus cellulaires et les réponses immunitaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques en raison de ses propriétés uniques.

Mécanisme d'action

This compound exerce ses effets en se liant à l'intégrine CD11b, ce qui conduit à la repolarisation des macrophages associés aux tumeurs et à la réduction du nombre de cellules myéloïdes immunosuppressives infiltrantes dans la tumeur . Cette liaison améliore les réponses des cellules dendritiques et améliore l'immunité des cellules T antitumorales. Le composé augmente également l'adhésion cellulaire dépendante du CD11b à l'ICAM-1 sur l'endothélium, empêchant l'extravasation ultérieure .

Comparaison Avec Des Composés Similaires

Composés similaires

Leukadherin-1 : Un activateur allostérique de CD11b/CD18, similaire à ADH-503, mais avec des propriétés pharmacocinétiques différentes.

Zilucoplan : Un puissant inhibiteur du composant 5 du complément (C5), utilisé dans l'étude des maladies à médiation immunitaire.

Chlorhydrate de BCX 1470 : Un inhibiteur de la sérine protéase avec une activité anti-inflammatoire.

Unicité

This compound est unique en raison de sa capacité à cibler spécifiquement et à moduler l'activité du CD11b, conduisant à des améliorations significatives des réponses immunitaires et à des applications thérapeutiques potentielles dans le traitement du cancer . Son activité orale et son mécanisme d'action allostérique le distinguent en outre des autres composés similaires .

Propriétés

IUPAC Name |

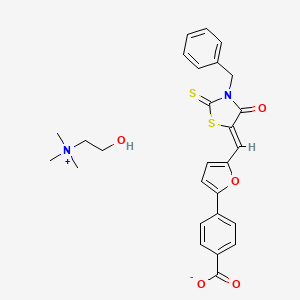

4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO4S2.C5H14NO/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26;1-6(2,3)4-5-7/h1-12H,13H2,(H,25,26);7H,4-5H2,1-3H3/q;+1/p-1/b19-12-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWDQYRMBCOOJR-JHMJKTBASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055362-74-6 | |

| Record name | ADH-503 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADH-503 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17133 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ADH-503 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THN3VQ67CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ADH-503 and how does it affect the tumor microenvironment?

A1: this compound acts as a partial agonist of CD11b, an integrin highly expressed on myeloid cells like macrophages. By binding to CD11b, this compound modulates the function of these cells within the tumor microenvironment (TME). Specifically, this compound has been shown to:

- Reprogram tumor-associated macrophages (TAMs): Instead of promoting tumor growth and immunosuppression, TAMs treated with this compound adopt a phenotype that supports anti-tumor immunity. []

- Reduce the infiltration of immunosuppressive myeloid cells: This includes reducing the recruitment of myeloid-derived suppressor cells (MDSCs) and other inhibitory immune cells into the TME. []

- Enhance dendritic cell responses: Dendritic cells are crucial for initiating T cell responses, and this compound treatment improves their ability to present tumor antigens and activate anti-tumor T cells. []

Q2: What are the preclinical findings regarding the combination of this compound with other cancer therapies?

A2: Preclinical studies using mouse models of pancreatic ductal adenocarcinoma (PDAC) have demonstrated promising results:

- Synergy with chemotherapy and radiotherapy: this compound treatment enhanced the efficacy of both chemotherapy and radiation therapy, leading to improved tumor control. []

- Sensitization to checkpoint blockade: PDAC is typically resistant to checkpoint inhibitors, but combining this compound with anti-PD-1 therapy rendered these tumors sensitive, resulting in significant tumor regression. [, ]

- Improved anti-tumor T cell responses: Treatment with this compound in combination with other therapies led to increased infiltration of anti-tumor T cells into the TME and enhanced their activity. []

Q3: What is the significance of developing a 3D tumor microenvironment model for studying this compound?

A: Traditional 2D cell culture systems fail to accurately recapitulate the complex architecture and cellular interactions present within the TME. A 3D model, like the star-shaped poly(ethylene glycol)–heparin hydrogel matrix described in one of the research papers [], offers several advantages:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Urea, N-[[2-(3,3-dimethylbutyl)-4-(trifluoromethyl)phenyl]methyl]-N'-(1-methyl-1H-indazol-4-yl)-](/img/structure/B605104.png)

![2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide succinate](/img/structure/B605106.png)

![1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide](/img/structure/B605117.png)

![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)

![Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-](/img/structure/B605125.png)